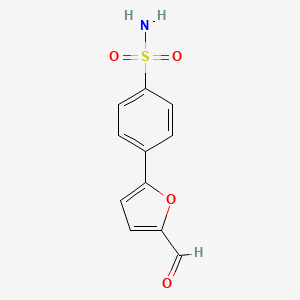![molecular formula C10H7Cl2NO2S2 B1331063 1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene CAS No. 147622-09-1](/img/structure/B1331063.png)
1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and the use of various reagents to achieve the desired chemical structure. In the case of 1,2-dichloro-4-nitrobenzene, chlorination of p-nitrochlorobenzene with KClO3-H2SO4 was used, achieving a high yield of 91.8% under optimal conditions . Similarly, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene involved an aromatic nucleophilic substitution reaction . These methods demonstrate the versatility of synthetic approaches in obtaining chlorinated and sulfonated aromatic compounds, which could be relevant to the synthesis of 1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene.
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using various spectroscopic methods and crystallography. For instance, the molecular structure of 4-methylbenzene sulfochloride was investigated using electron diffraction and mass spectrometry, revealing detailed geometrical parameters such as bond lengths and angles . These techniques could similarly be applied to determine the molecular structure of 1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene, providing insights into its three-dimensional conformation and electronic distribution.
Chemical Reactions Analysis
The reactivity of sulfonated aromatic compounds is of significant interest due to their potential applications. The sulfonation and sulfation reactions of 1,2-dihydroxybenzene and its methyl ethers were studied, showing different isomer distributions and rate coefficients . These findings highlight the influence of substituents on the reactivity of benzene derivatives, which is also relevant for understanding the chemical behavior of 1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene in various reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for its practical applications. For example, the synthesis of high-purity 1-chloro-2,6-difluorobenzene required careful control of reaction conditions to avoid contamination with other isomers, demonstrating the importance of purity in chemical synthesis for industrial applications . The solubility, melting point, and reactivity of 1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene would be important properties to analyze for its potential use in pharmaceuticals or as a chemical intermediate.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity :
- Base-induced cyclization of active methylene isocyanides with xanthate esters, using similar compounds, produces thiazoles and thiazolylcarboxylates with potential biological activity (Rajeev et al., 2017).
- Synthesis of 1,2,4-triazole derivatives, exhibiting antimicrobial activity and potential as surface active agents, demonstrates the utility of related compounds in developing biologically active heterocycles (El-Sayed, 2006).
Molecular Structure and Synthesis :
- A study on the molecular structure of 4-methylbenzene sulfochloride, a compound with structural similarities, informs the understanding of molecular arrangements and interactions, which is critical for synthesis applications (Petrov et al., 1999).
- The synthesis of high-purity 1-chloro-2,6-difluorobenzene, using sulfonyl chloride for fluorine substitution, highlights the role of similar compounds in the preparation of intermediates for pharmaceuticals and agrochemicals (Moore, 2003).
Chemical Reactions and Mechanisms :
- The KI/H2O2 mediated 2-sulfonylation of indoles and N-methylpyrrole in water, using arylsulfonyl hydrazides and 4-methylbenzenesulfinic acid, underscores the effectiveness of similar sulfonyl compounds in sulfonylation reactions (Zhang et al., 2018).
- The manganese(III) acetate mediated C–H sulfonylation of 1,4-dimethoxybenzenes with sodium and lithium sulfinates illustrates the utility of similar compounds in oxidative coupling reactions (Liang et al., 2017).
Materials Science and Engineering :
- The study on the growth of single crystals of chalcone derivatives, which include sulfonyl-substituted compounds, shows the potential of related chemicals in the development of nonlinear optical materials (Parol et al., 2020).
- Improved preparation of macroporous, chlorosulfonated poly(styrene-co-divinylbenzene) for the conversion to sulfonamides and sulfonylhydrazines suggests the relevance of similar compounds in polymer synthesis and functionalization (Emerson & Ifalade, 2005).
Eigenschaften
IUPAC Name |
1-(2,2-dichloro-1-isothiocyanatoethenyl)sulfonyl-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2S2/c1-7-2-4-8(5-3-7)17(14,15)10(9(11)12)13-6-16/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRVXVHHOAQEFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=C(Cl)Cl)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350509 |
Source


|
| Record name | 1-(2,2-Dichloro-1-isothiocyanatoethenesulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene | |
CAS RN |
147622-09-1 |
Source


|
| Record name | 1-(2,2-Dichloro-1-isothiocyanatoethenesulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid](/img/structure/B1330986.png)
![4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B1330990.png)
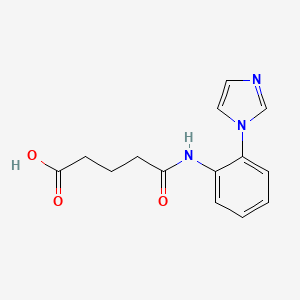

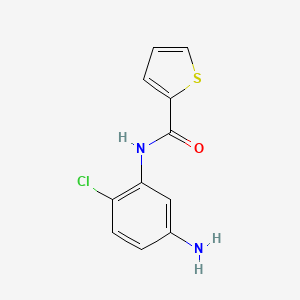
![[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1330995.png)
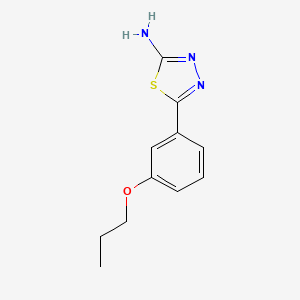

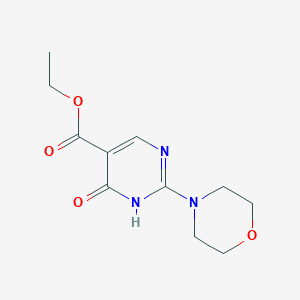
![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B1331012.png)

